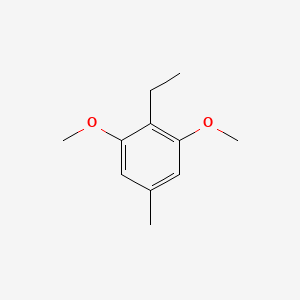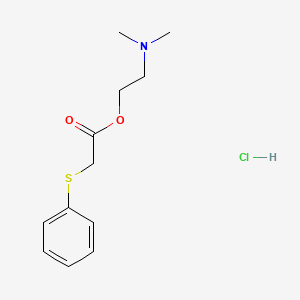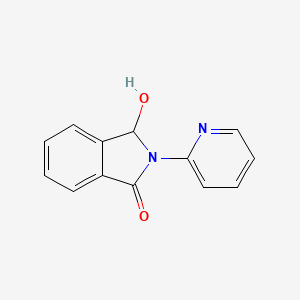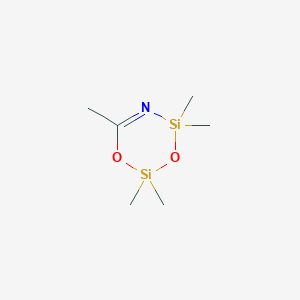
2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline is a unique organosilicon compound characterized by its distinctive structure, which includes multiple methyl groups and a dioxazadisiline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline typically involves the reaction of silanes with appropriate nitrogen-containing ligands under controlled conditions. The reaction often requires the use of catalysts to facilitate the formation of the dioxazadisiline ring. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or reduce the oxidation state of the silicon atom.
Substitution: This reaction can replace one or more of the methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of novel organosilicon compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in medical devices.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline exerts its effects involves interactions with various molecular targets. The presence of multiple methyl groups and the dioxazadisiline ring can influence its reactivity and binding affinity to different substrates. Pathways involved may include the formation of stable complexes with metal ions or the activation of specific enzymes in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound is used as a monomer for polymer synthesis and has a similar structural motif with multiple methyl groups.
Heptane, 2,2,4,6,6-pentamethyl-: This compound shares the pentamethyl structure but lacks the dioxazadisiline ring.
Uniqueness
The uniqueness of 2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline lies in its dioxazadisiline ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable compound for specialized applications in various scientific and industrial fields.
Propriétés
Numéro CAS |
39720-57-5 |
|---|---|
Formule moléculaire |
C6H15NO2Si2 |
Poids moléculaire |
189.36 g/mol |
Nom IUPAC |
2,2,4,4,6-pentamethyl-1,3,5,2,4-dioxazadisiline |
InChI |
InChI=1S/C6H15NO2Si2/c1-6-7-10(2,3)9-11(4,5)8-6/h1-5H3 |
Clé InChI |
GPCRRFCVAQYZBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=N[Si](O[Si](O1)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



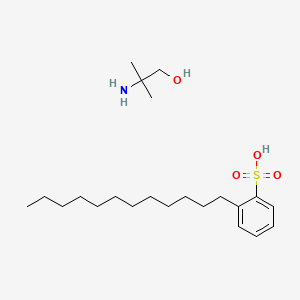
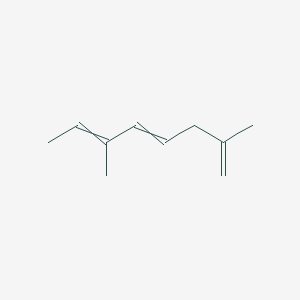


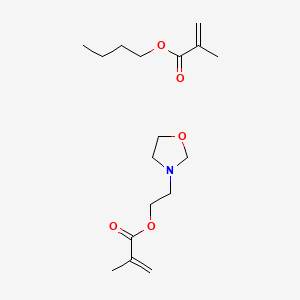

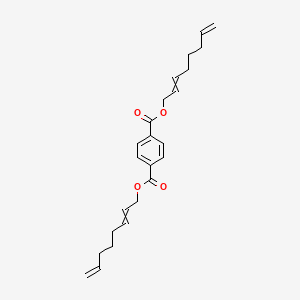
![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
